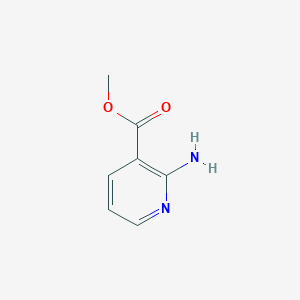

Methyl 2-aminonicotinate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 2-aminopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-11-7(10)5-3-2-4-9-6(5)8/h2-4H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZZDEODTCXHCRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70325994 | |

| Record name | Methyl 2-aminonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14667-47-1 | |

| Record name | 14667-47-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522516 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2-aminonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-aminopyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-aminonicotinate (CAS: 14667-47-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-aminonicotinate, with CAS number 14667-47-1, is a pyridine (B92270) derivative that serves as a valuable building block in medicinal chemistry and organic synthesis. Its structure, featuring both a nucleophilic amino group and a readily transformable methyl ester on a pyridine scaffold, makes it a versatile intermediate for the development of complex heterocyclic compounds and active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its physicochemical properties, established synthesis protocols, and potential biological significance. While direct experimental data on its biological activity and complete spectral analysis are limited in publicly accessible literature, this guide consolidates the available information and draws comparisons with structurally related compounds to offer insights into its potential applications and characteristics. All quantitative data are presented in structured tables, and detailed experimental methodologies are provided. Furthermore, key synthetic workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the chemical processes.

Physicochemical Properties

This compound is typically a white to off-white crystalline solid.[1][2] Its fundamental physicochemical properties are summarized in the table below. It is important to note that some of the data, particularly for boiling point and density, are predicted values derived from computational models.[2]

| Property | Value | Reference(s) |

| CAS Number | 14667-47-1 | [1][2] |

| Molecular Formula | C₇H₈N₂O₂ | [1][2] |

| Molecular Weight | 152.15 g/mol | [1][2] |

| Appearance | White to almost white powder/crystal | [3] |

| Melting Point | 82-86 °C | [1] |

| Boiling Point | 251.3 ± 20.0 °C (Predicted) | [1] |

| Density | 1.238 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in Methanol (B129727), DMSO | [1] |

| pKa | 4.71 ± 0.36 (Predicted) | [1] |

Synthesis of this compound

The primary and most documented method for the synthesis of this compound is the esterification of 2-aminonicotinic acid. Variations of this method exist, including conventional heating and microwave-assisted protocols.

Synthesis Workflow

The general workflow for the synthesis of this compound from 2-aminonicotinic acid is depicted below.

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

This protocol describes a rapid and efficient synthesis of this compound using microwave irradiation.

Materials:

-

2-aminonicotinic acid

-

Methanol

-

Concentrated sulfuric acid (96%)

-

Ice water

-

Solid sodium carbonate

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Saturated brine

-

Deionized water

Procedure:

-

In a suitable reaction vessel, suspend 2-aminonicotinic acid (20.0 g, 0.145 mol) in methanol (228 mL).

-

While stirring and cooling the suspension at 0 °C, slowly add concentrated sulfuric acid (144 mL, 2.69 mol) dropwise.

-

Irradiate the reaction mixture in a microwave reactor at 60 °C for 1.5 hours with a power input of 300 W.

-

After the reaction is complete, carefully pour the light brown mixture into ice water while maintaining the temperature at 0 °C.

-

Neutralize the solution by adding solid sodium carbonate in portions until the pH is greater than 8.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash sequentially with saturated brine and deionized water, and then dry over anhydrous magnesium sulfate.

-

Filter the solution and evaporate the solvent under reduced pressure to yield this compound.

This protocol utilizes methyl iodide as the methylating agent in the presence of a base.

Materials:

-

2-aminonicotinic acid

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Methyl iodide (CH₃I)

-

Eluent: 5% Ethanol in Dichloromethane with 1% Ammonium Hydroxide

-

Diethyl ether (Et₂O)

Procedure:

-

Suspend 2-aminonicotinic acid (5.0 g, 0.0362 mol) and K₂CO₃ (5.0 g, 0.0362 mol) in 50 ml of DMF.

-

Heat the suspension to reflux until an almost complete solution is formed.

-

Cool the mixture to 25 °C.

-

Add CH₃I (5.1 g, 2.2 ml, 0.0362 mol) and stir the mixture for 18 hours.

-

Filter the mixture and concentrate the filtrate.

-

Purify the residue by column chromatography on silica gel using 5% EtOH/CH₂Cl₂ with 1% NH₄OH as the eluent.

-

Combine the fractions containing the product and concentrate.

-

Suspend the residue in Et₂O, filter, and wash with Et₂O to yield the final product.

Biological Activity and Potential Applications

This compound is primarily recognized as a versatile intermediate in the synthesis of more complex, biologically active molecules.[4]

Role as a Synthetic Intermediate

The most prominent application of this compound is as a key building block in the synthesis of poly(ADP-ribose)polymerase (PARP) inhibitors.[1] Specifically, it is used in the preparation of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827), a novel oral PARP inhibitor that has shown efficacy in cancers with BRCA-1 and -2 mutations.[1]

Postulated Biological Activity

Direct studies on the biological activity of this compound are scarce. However, based on its structural similarity to other nicotinic acid derivatives, some potential activities can be inferred. For instance, its close analog, Methyl Nicotinate, is known to induce localized vasodilation.[5] This effect is primarily mediated through the release of prostaglandins, particularly Prostaglandin D2 (PGD2), and the activation of local sensory nerves.[5] It is plausible that this compound could exhibit similar properties, although this requires experimental validation.

Potential Signaling Pathway (Inferred from Methyl Nicotinate)

The diagram below illustrates the potential signaling pathway for vasodilation that could be associated with this compound, based on the known mechanism of Methyl Nicotinate.[5]

Caption: Postulated vasodilation signaling pathway for this compound.

Spectroscopic Data (Predicted)

Predicted ¹H NMR Spectral Data

-

Aromatic Protons: Three signals in the aromatic region (typically δ 6.5-8.5 ppm), corresponding to the protons on the pyridine ring. The chemical shifts will be influenced by the positions of the amino and methyl ester groups.

-

Methyl Protons: A singlet at approximately δ 3.8-4.0 ppm, corresponding to the three protons of the methyl ester group (-OCH₃).

-

Amine Protons: A broad singlet corresponding to the two protons of the amino group (-NH₂). The chemical shift of this peak can vary and may be affected by the solvent and concentration.

Predicted ¹³C NMR Spectral Data

-

Carbonyl Carbon: A signal in the downfield region, typically δ 165-175 ppm, corresponding to the carbonyl carbon of the methyl ester.

-

Aromatic Carbons: Five distinct signals in the aromatic region (δ 110-160 ppm) for the carbons of the pyridine ring. The carbons attached to the nitrogen and the amino group will have characteristic chemical shifts.

-

Methyl Carbon: A signal in the upfield region, around δ 50-55 ppm, for the methyl carbon of the ester group.

Predicted IR Spectral Data

-

N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.

-

C=O Stretching: A strong absorption band around 1700-1730 cm⁻¹, corresponding to the carbonyl group of the ester.

-

C-N Stretching: An absorption band in the region of 1200-1350 cm⁻¹.

-

C-O Stretching: Bands in the region of 1000-1300 cm⁻¹ for the C-O bond of the ester.

-

Aromatic C=C and C=N Stretching: Absorptions in the 1400-1600 cm⁻¹ region.

Predicted Mass Spectrometry Data

-

Molecular Ion Peak (M⁺): An ion at m/z = 152, corresponding to the molecular weight of the compound.

-

Major Fragmentation Patterns: Expect fragmentation corresponding to the loss of the methoxy (B1213986) group (-OCH₃, m/z = 31) or the entire methoxycarbonyl group (-COOCH₃, m/z = 59).

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is classified as an irritant, causing skin and serious eye irritation.[1] Store in a cool, dark, and dry place.[1]

Conclusion

This compound is a chemical intermediate with significant potential in the field of drug discovery and development, most notably demonstrated by its use in the synthesis of PARP inhibitors. While its own biological profile is not extensively characterized, its structural features suggest avenues for further investigation, particularly in areas related to vasodilation. The synthesis of this compound is well-documented, with efficient protocols available for laboratory-scale production. This technical guide provides a solid foundation for researchers and scientists working with or considering the use of this compound in their research endeavors. Further studies are warranted to fully elucidate its biological activities and to obtain comprehensive experimental spectroscopic data.

References

An In-Depth Technical Guide to Methyl 2-Aminonicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 2-aminonicotinate, a pivotal building block in the synthesis of novel therapeutic agents. This document outlines its chemical properties, detailed experimental protocols for its synthesis, and its applications in medicinal chemistry.

Core Molecular and Physical Properties

This compound is a derivative of nicotinic acid, a form of vitamin B3. Its structure, featuring both an amino group and a methyl ester on a pyridine (B92270) ring, makes it a versatile intermediate for a wide range of chemical modifications.[1] This bifunctionality is crucial for its role in the development of complex molecules with specific biological activities.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| Molecular Weight | 152.15 g/mol |

| Molecular Formula | C₇H₈N₂O₂ |

| CAS Number | 14667-47-1 |

| Melting Point | 82-86 °C |

| Boiling Point | 251.3 ± 20.0 °C at 760 mmHg |

| Density | 1.238 ± 0.06 g/cm³ |

| Appearance | Off-white to white powder/crystal |

| Solubility | Soluble in Methanol |

Synthesis of this compound

The primary route for the synthesis of this compound is through the esterification of 2-aminonicotinic acid. Below are two detailed experimental protocols for this conversion.

Experimental Protocol 1: Microwave-Assisted Esterification

This method utilizes microwave irradiation to accelerate the esterification reaction.

Workflow Diagram: Microwave-Assisted Synthesis

References

An In-depth Technical Guide to the Chemical Properties of Methyl 2-Aminonicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-aminonicotinate is a pivotal chemical intermediate, extensively utilized in the synthesis of a variety of pharmacologically active compounds. Its unique bifunctional nature, possessing both an amino group and a methyl ester on a pyridine (B92270) scaffold, makes it a valuable building block in medicinal chemistry. This technical guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and its application in the development of targeted therapeutics such as Poly(ADP-ribose) polymerase (PARP) and phosphodiesterase 7 (PDE7) inhibitors.

Chemical and Physical Properties

This compound, also known as methyl 2-amino-3-pyridinecarboxylate, is a stable, off-white to pale yellow crystalline solid at room temperature. Its fundamental properties are summarized below.

Identification and Structure

| Property | Value |

| Chemical Name | This compound |

| Synonyms | Methyl 2-amino-3-pyridinecarboxylate, 2-Aminonicotinic acid methyl ester |

| CAS Number | 14667-47-1[1] |

| Molecular Formula | C₇H₈N₂O₂[1] |

| Molecular Weight | 152.15 g/mol [1] |

| Chemical Structure |  |

| InChI Key | NZZDEODTCXHCRS-UHFFFAOYSA-N |

| SMILES | COC(=O)c1cccnc1N |

Physical Properties

A compilation of the key physical properties of this compound is provided in the table below, offering a snapshot of its behavior under various conditions.

| Property | Value | Source |

| Melting Point | 82-86 °C | [2] |

| Boiling Point | 251.3 ± 20.0 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.238 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in methanol (B129727) and DMSO. | [2] |

| Appearance | Off-white to pale yellow powder/crystal | [2] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The expected data from these analyses are crucial for its identification and quality control.

1.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (Proton NMR) | |

| Solvent | CDCl₃ |

| Frequency | 400 MHz |

| Chemical Shift (δ) ppm | Multiplicity |

| ~8.10 | dd |

| ~7.55 | dd |

| ~6.65 | dd |

| ~5.50 | br s |

| 3.85 | s |

| ¹³C NMR (Carbon NMR) | |

| Solvent | CDCl₃ |

| Frequency | 100 MHz |

| Chemical Shift (δ) ppm | Assignment |

| ~168.0 | C=O (Ester) |

| ~159.0 | C2 (Pyridine, C-NH₂) |

| ~152.0 | C6 (Pyridine) |

| ~137.0 | C4 (Pyridine) |

| ~115.0 | C5 (Pyridine) |

| ~107.0 | C3 (Pyridine, C-COOCH₃) |

| ~51.5 | -OCH₃ |

1.3.2. Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| 3450 - 3300 | Strong, Broad | N-H Stretch (Amino group) |

| 3100 - 3000 | Medium | C-H Stretch (Aromatic) |

| 2950 - 2850 | Medium | C-H Stretch (Methyl group) |

| ~1700 | Strong | C=O Stretch (Ester) |

| 1620 - 1580 | Strong | N-H Bend (Amino group) & C=C Stretch (Aromatic) |

| 1250 - 1200 | Strong | C-O Stretch (Ester) |

1.3.3. Mass Spectrometry (MS)

| Technique | Expected m/z values |

| Electron Ionization (EI) | 152 (M⁺, Molecular Ion), 121 ([M-OCH₃]⁺), 93 ([M-COOCH₃]⁺) |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are intended to serve as a guide for laboratory replication.

Synthesis of this compound

This protocol describes the esterification of 2-aminonicotinic acid.

Materials:

-

2-Aminonicotinic acid

-

Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl Acetate (B1210297) (EtOAc)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

-

Suspend 2-aminonicotinic acid (1.0 eq) in methanol (10-15 mL per gram of acid) in a round-bottom flask.

-

Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) with stirring.

-

Remove the ice bath and heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Neutralize the residue by carefully adding a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound.

Spectroscopic Analysis Protocols

2.2.1. NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

2.2.2. IR Spectroscopy

-

Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a transparent pellet using a hydraulic press.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

2.2.3. Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

Data Acquisition (Electron Ionization - EI): Introduce the sample into the mass spectrometer. In EI-MS, the sample is vaporized and then bombarded with a high-energy electron beam, causing ionization and fragmentation. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (M⁺) and the major fragment ions. The fragmentation pattern provides valuable information about the structure of the molecule.

Reactivity and Applications in Drug Development

This compound is a versatile precursor in organic synthesis, primarily due to the reactivity of its amino and ester functional groups. The amino group can undergo diazotization, acylation, and alkylation, while the ester can be hydrolyzed, ammonolyzed, or reduced.

A significant application of this compound is in the synthesis of inhibitors for two key enzyme families: Poly(ADP-ribose) polymerase (PARP) and phosphodiesterase 7 (PDE7).

Role in PARP Inhibitor Synthesis

This compound is a crucial starting material for the synthesis of the PARP inhibitor Niraparib (MK-4827).[3][4] PARP enzymes are involved in DNA repair, and their inhibition is a key strategy in cancer therapy, particularly for tumors with BRCA1/2 mutations.

Caption: Synthetic utility of this compound in the synthesis of the PARP inhibitor Niraparib.

Role in PDE7 Inhibitor Synthesis

Derivatives of this compound are also used to synthesize quinazolinone-based compounds that act as selective inhibitors of phosphodiesterase 7 (PDE7).[5] PDE7 is involved in the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a second messenger that plays a crucial role in inflammation and immune responses. PDE7 inhibitors are being investigated for the treatment of various inflammatory and neurological disorders.[6][7][8]

Caption: Role of this compound in synthesizing PDE7 inhibitors and their mechanism of action.

Safety and Handling

This compound should be handled with care in a well-ventilated area. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its well-defined chemical and physical properties, coupled with its versatile reactivity, make it an indispensable tool in the synthesis of complex, biologically active molecules. This guide has provided a thorough overview of its key characteristics, detailed experimental procedures for its handling and analysis, and highlighted its crucial role in the development of next-generation therapeutics.

References

- 1. youtube.com [youtube.com]

- 2. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Niraparib synthesis - chemicalbook [chemicalbook.com]

- 4. Synthesis, Structural Analysis, and Biological Evaluation of Thioxoquinazoline Derivatives as Phosphodiesterase 7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and evaluation of quinazoline derivatives as phosphodiesterase 7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Methyl 2-aminonicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Methyl 2-aminonicotinate. The information is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's characteristics for its application in scientific research and pharmaceutical development. This document presents quantitative data in structured tables, details experimental protocols for property determination, and includes visualizations to illustrate experimental workflows.

Core Physical and Chemical Properties

This compound, also known as Methyl 2-amino-3-pyridinecarboxylate, is a pyridine (B92270) derivative with the chemical formula C₇H₈N₂O₂. It presents as a white to off-white crystalline powder.

| Property | Value | Source(s) |

| Molecular Weight | 152.15 g/mol | [1] |

| Melting Point | 82-86 °C | [2] |

| Boiling Point | 251.3 ± 20.0 °C (Predicted) | [2] |

| Solubility | Soluble in Methanol; DMSO: 100 mg/mL | [2] |

| pKa | 4.71 ± 0.36 (Predicted) | [2] |

| Appearance | White to off-white powder/crystal | [2] |

| CAS Number | 14667-47-1 | [2] |

Experimental Protocols

Detailed methodologies for determining the key physical properties of a solid compound like this compound are outlined below. These are generalized protocols that can be specifically applied to this compound.

Melting Point Determination (Capillary Method)

The melting point of this compound can be determined using a standard melting point apparatus.

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated rapidly to a temperature about 15-20 °C below the expected melting point (82 °C). The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow, typically within 1-2 °C.

Solubility Determination

The solubility of this compound in various solvents can be determined by the following procedure:

-

Solvent Selection: A range of solvents of varying polarities (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane) should be selected.

-

Sample Preparation: A known mass of this compound (e.g., 10 mg) is placed into a series of test tubes.

-

Solvent Addition: A known volume of a selected solvent (e.g., 1 mL) is added to a test tube containing the compound.

-

Dissolution: The mixture is vortexed or agitated at a constant temperature (e.g., 25 °C) for a set period to ensure equilibrium is reached.

-

Observation: The solution is visually inspected for the presence of undissolved solid. If the solid dissolves completely, the compound is considered soluble under these conditions.

-

Quantitative Analysis: For a more precise determination, incremental amounts of the solute can be added to a fixed volume of solvent until saturation is observed. The concentration at saturation is then determined.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) of the amino group on this compound can be determined by potentiometric titration.

-

Solution Preparation: A solution of this compound of known concentration is prepared in a suitable solvent system (e.g., a water-methanol mixture to ensure solubility).

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A standardized solution of a strong acid (e.g., HCl) is placed in a burette.

-

Titration: The acid titrant is added in small, precise increments to the solution of this compound. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

Data Analysis: A titration curve is generated by plotting the pH of the solution versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amino groups have been protonated.

Visualizations

Experimental Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the key physical properties of a solid organic compound like this compound.

Caption: A logical workflow for determining the physical properties of this compound.

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.

¹H-NMR Spectroscopy

A ¹H-NMR spectrum provides information about the hydrogen atoms in a molecule. The expected signals for this compound are:

-

-OCH₃ (Methyl Ester Protons): A singlet around 3.8-3.9 ppm.

-

-NH₂ (Amino Protons): A broad singlet which can vary in chemical shift depending on solvent and concentration, typically in the range of 5.5-6.5 ppm.

-

Aromatic Protons (Pyridine Ring): Three signals in the aromatic region (typically 6.5-8.5 ppm), corresponding to the protons at positions 4, 5, and 6 of the pyridine ring. These will likely appear as doublets or doublets of doublets due to spin-spin coupling.

Note: Specific ¹H-NMR spectral data was available from a commercial supplier (MedchemExpress) but is not reproduced here.

¹³C-NMR Spectroscopy

A ¹³C-NMR spectrum provides information about the carbon skeleton of a molecule. The expected signals for this compound are:

-

-OCH₃ (Methyl Ester Carbon): A signal around 50-55 ppm.

-

Aromatic Carbons (Pyridine Ring): Five distinct signals in the range of approximately 105-160 ppm. The carbon attached to the amino group (C2) and the carbon of the ester group (C3) will be significantly influenced by these substituents.

-

C=O (Ester Carbonyl Carbon): A signal in the downfield region, typically around 165-175 ppm.

Note: A specific, experimentally obtained ¹³C-NMR spectrum for this compound was not available in the searched public-domain resources.

FTIR Spectroscopy

Fourier-transform infrared (FTIR) spectroscopy is used to identify functional groups present in a molecule. Key expected absorption bands for this compound include:

-

N-H Stretching (Amino Group): Two bands in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.

-

C-H Stretching (Aromatic and Methyl): Signals around 3000-3100 cm⁻¹ for the aromatic C-H bonds and around 2850-2960 cm⁻¹ for the methyl C-H bonds.

-

C=O Stretching (Ester Group): A strong, sharp absorption band in the region of 1680-1730 cm⁻¹.

-

C=C and C=N Stretching (Pyridine Ring): Absorptions in the 1400-1600 cm⁻¹ region.

-

C-O Stretching (Ester Group): Bands in the 1000-1300 cm⁻¹ region.

-

N-H Bending (Amino Group): A band around 1590-1650 cm⁻¹.

Note: A specific, experimentally obtained FTIR spectrum for this compound was not available in the searched public-domain resources. The provided information is based on characteristic absorption frequencies for its functional groups.[3][4][5]

References

An In-depth Technical Guide to the Synthesis of Methyl 2-aminonicotinate

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-aminonicotinate is a valuable intermediate in the pharmaceutical and agrochemical industries, serving as a key building block for a variety of complex molecules. Its bifunctional nature, possessing both a nucleophilic amino group and an ester moiety on a pyridine (B92270) scaffold, allows for diverse synthetic transformations. This guide provides a detailed overview of the primary synthetic pathways to this compound, complete with experimental protocols, quantitative data, and graphical representations of the reaction workflows to facilitate reproducible and efficient synthesis.

Core Synthesis Pathways

Two principal synthetic routes for the preparation of this compound have been identified and are detailed below:

-

Esterification of 2-Aminonicotinic Acid: This is a direct and high-yielding approach starting from the commercially available 2-aminonicotinic acid. The carboxylic acid is converted to its corresponding methyl ester using an acid catalyst in methanol (B129727).

Pathway 1: Esterification of 2-Aminonicotinic Acid

This method is a classic Fischer esterification and is often the most straightforward route to this compound. The reaction is typically carried out in methanol with a strong acid catalyst, such as sulfuric acid. A highly efficient microwave-assisted protocol has been reported, significantly reducing the reaction time while maintaining a high yield.[1][2]

Quantitative Data

| Starting Material | Reagents | Conditions | Yield | Purity | Reference |

| 2-Aminonicotinic acid | Methanol, Sulfuric acid | Microwave, 60°C, 1.5 h | 93% | Analytical Grade | [2] |

Detailed Experimental Protocol

Materials:

-

2-Aminonicotinic acid (20.0 g, 0.145 mol)

-

Methanol (228 mL)

-

Concentrated sulfuric acid (96%, 144 mL, 2.69 mol)

-

Ice

-

Solid sodium carbonate

-

Ethyl acetate (B1210297)

-

Saturated brine solution

-

Anhydrous magnesium sulfate

Procedure:

-

A suspension of 2-aminonicotinic acid in methanol is prepared in a microwave-safe reaction vessel and cooled to 0°C in an ice bath.[2]

-

Concentrated sulfuric acid is added dropwise to the stirred suspension while maintaining the temperature at 0°C.[2]

-

The reaction mixture is then irradiated in a microwave reactor at 60°C for 1.5 hours with a power input of 300 W.[2]

-

After the reaction is complete, the light brown mixture is carefully poured into ice water, ensuring the temperature remains at 0°C.[2]

-

Solid sodium carbonate is added in portions to neutralize the mixture until the pH is greater than 8.[2]

-

The aqueous layer is extracted three times with ethyl acetate.[2]

-

The combined organic layers are washed sequentially with saturated brine and deionized water, then dried over anhydrous magnesium sulfate.[2]

-

The solvent is removed under reduced pressure to yield this compound as colorless needle-like crystals.[2]

Reaction Workflow

Pathway 2: Nucleophilic Aromatic Substitution

This pathway begins with methyl 2-chloronicotinate, which undergoes a nucleophilic aromatic substitution (SNA_r) reaction. The chlorine atom at the 2-position of the pyridine ring is susceptible to displacement by nucleophiles, including ammonia (B1221849) or other amino sources. Microwave-assisted conditions have been shown to be effective for the amination of 2-chloronicotinic acid, and similar conditions can be applied to the methyl ester.

Quantitative Data

| Starting Material | Reagents | Conditions | Yield | Purity | Reference |

| Methyl 2-chloronicotinate | Aqueous Ammonia, Diisopropylethylamine | Microwave, 200°C, 2 h | Moderate to High (estimated) | Not specified |

Note: The yield is an estimation based on the synthesis of the corresponding carboxylic acid under similar conditions.

Detailed Experimental Protocol

Materials:

-

Methyl 2-chloronicotinate

-

Aqueous ammonia (e.g., 28-30% solution)

-

Diisopropylethylamine (DIPEA)

-

Water

-

Hydrochloric acid (for pH adjustment)

-

Ethyl acetate or other suitable organic solvent

-

Saturated brine solution

-

Anhydrous sodium sulfate

Procedure:

-

In a microwave reactor vessel, combine methyl 2-chloronicotinate, aqueous ammonia (3 equivalents), diisopropylethylamine (3 equivalents), and water.

-

Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 200°C for 2 hours with stirring.

-

After cooling to room temperature, transfer the reaction mixture to a round-bottom flask.

-

Acidify the mixture to a slightly acidic pH with hydrochloric acid to protonate any excess amine and base.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with saturated brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford pure this compound.

Logical Relationship Diagram

Conclusion

This guide has outlined two robust and effective strategies for the synthesis of this compound. The choice between the esterification of 2-aminonicotinic acid and the nucleophilic aromatic substitution of methyl 2-chloronicotinate will depend on factors such as the availability and cost of starting materials, required scale of production, and available equipment. The detailed protocols and quantitative data provided herein should serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development, enabling the reliable and efficient production of this important chemical intermediate.

References

An In-depth Technical Guide to the Solubility of Methyl 2-aminonicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for methyl 2-aminonicotinate. Recognizing the limited publicly available quantitative data, this document also furnishes a detailed experimental protocol for the determination of solubility, empowering researchers to ascertain this critical parameter in their own laboratory settings.

Introduction to the Solubility of this compound

This compound is a pyridine (B92270) derivative with applications in pharmaceutical research and as a building block in organic synthesis. Understanding its solubility is paramount for a variety of applications, including reaction kinetics, formulation development, and bioavailability studies. Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical parameter that influences the behavior and utility of a compound.

While comprehensive solubility data for this compound across a wide range of solvents is not extensively documented in public literature, this guide consolidates the available information and provides a practical framework for its experimental determination.

Quantitative and Qualitative Solubility Data

The available solubility data for this compound is summarized below. It is important to note that this information is not exhaustive and further experimental validation is recommended.

Table 1: Quantitative Solubility of this compound

| Solvent | Solubility | Molar Concentration (mM) | Conditions |

| DMSO | 100 mg/mL[1] | 657.25[1] | Ultrasonic assistance may be required. The hygroscopic nature of DMSO can impact solubility.[1] |

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility | Source(s) |

| Methanol | Soluble[2][3] | [2][3] |

Experimental Protocol for Solubility Determination (Gravimetric Method)

For researchers requiring precise solubility data in specific solvents, the following gravimetric method provides a reliable and straightforward approach.[4][5][6] This method is based on determining the mass of the solute that can be dissolved in a known mass or volume of a solvent to create a saturated solution.[4][6]

Materials and Equipment

-

This compound

-

Selected solvent(s)

-

Analytical balance

-

Vials or flasks with secure caps

-

Magnetic stirrer and stir bars or a shaker

-

Thermostatically controlled water bath or incubator

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the chosen solvent in a vial. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker or a stirring plate within an incubator is ideal.

-

-

Separation of the Saturated Solution:

-

Once equilibrium is achieved, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to prevent premature crystallization.

-

Filter the supernatant through a syringe filter (e.g., 0.22 µm) into a pre-weighed, clean, and dry evaporation dish. The filter should also be at the equilibrium temperature.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the evaporation dish containing the filtered saturated solution.

-

Carefully evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of this compound. A vacuum oven can be used for low-boiling point solvents or heat-sensitive compounds.

-

Once the solvent is fully evaporated, cool the dish in a desiccator and weigh it.

-

Repeat the drying and weighing process until a constant weight is achieved.

-

Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility (g/L) = (Mass of dish with residue - Mass of empty dish) / Volume of filtrate (L)

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the gravimetric method.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While the publicly available quantitative solubility data for this compound is limited, this guide provides the known values and, more importantly, a detailed experimental protocol for its determination. For researchers and drug development professionals, understanding and experimentally verifying the solubility of this compound in relevant solvent systems is a critical step for successful research and development endeavors. The provided workflow and methodologies offer a solid foundation for obtaining reliable and accurate solubility data.

References

Spectral Analysis of Methyl 2-aminonicotinate: A Technical Guide

This guide provides a comprehensive analysis of the spectral data for methyl 2-aminonicotinate, a key intermediate in pharmaceutical and chemical synthesis. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The analysis of both ¹H and ¹³C NMR spectra is crucial for the structural elucidation of this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum reveals the number of different types of protons, their chemical environments, and their connectivity within the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 8.16 | dd | 1H | 4.8, 1.9 | Pyridine H-6 |

| 7.99 | dd | 1H | 7.7, 1.9 | Pyridine H-4 |

| 6.66 | dd | 1H | 7.7, 4.8 | Pyridine H-5 |

| 6.13 | br s | 2H | - | -NH₂ |

| 3.88 | s | 3H | - | -OCH₃ |

| Solvent: CDCl₃, Frequency: 90 MHz |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 168.4 | Ester Carbonyl (C=O) |

| 159.2 | Pyridine C-2 |

| 152.5 | Pyridine C-6 |

| 138.8 | Pyridine C-4 |

| 114.7 | Pyridine C-5 |

| 107.0 | Pyridine C-3 |

| 51.6 | Methyl (-OCH₃) |

| Solvent: CDCl₃, Frequency: 22.5 MHz |

Experimental Protocol for NMR Spectroscopy

A standardized protocol is essential for acquiring high-quality NMR spectra.

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[1] Ensure the sample is fully dissolved to avoid spectral artifacts.

-

Instrumentation : The spectra are recorded on a high-resolution NMR spectrometer.[2]

-

¹H NMR Acquisition :

-

The instrument is tuned to the proton frequency.

-

A standard one-pulse sequence is typically used.

-

Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton signals.

-

-

¹³C NMR Acquisition :

-

The instrument is tuned to the carbon frequency.

-

A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.

-

A greater number of scans is required due to the low natural abundance of ¹³C.

-

-

Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of this compound shows characteristic absorption bands for its primary functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3478, 3326 | Strong, Sharp | N-H Stretch (Primary Amine) |

| 3000 | Medium | Aromatic C-H Stretch |

| 2952 | Medium | Aliphatic C-H Stretch (-CH₃) |

| 1698 | Strong, Sharp | C=O Stretch (Ester) |

| 1613, 1582, 1492 | Medium-Strong | C=C & C=N Stretch (Aromatic Ring) |

| 1291 | Strong | C-O Stretch (Ester) |

| 1100 | Medium | C-N Stretch (Amine) |

| 751 | Strong | Aromatic C-H Bend (Out-of-Plane) |

| Sample Phase: Liquid Film |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation : For a liquid film analysis, a small drop of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr).[3] If the sample is a solid, it can be prepared as a KBr pellet or a Nujol mull.[3]

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.[4]

-

Data Acquisition :

-

A background spectrum of the empty sample holder (or salt plates) is recorded.

-

The sample is placed in the IR beam path, and the sample spectrum is recorded.

-

The instrument measures the interference pattern of the transmitted IR radiation.

-

-

Data Processing : The background spectrum is automatically subtracted from the sample spectrum. A Fourier transform is then performed on the interferogram to produce the final IR spectrum, which is typically plotted as percent transmittance versus wavenumber.[4]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a compound.

MS Spectral Data

The mass spectrum of this compound confirms its molecular weight and shows characteristic fragments.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 152 | 100 | [M]⁺ (Molecular Ion) |

| 121 | ~80 | [M - OCH₃]⁺ |

| 93 | ~40 | [M - COOCH₃]⁺ |

| Ionization Method: Electron Impact (EI) at 70 eV |

Experimental Protocol for Mass Spectrometry

-

Sample Introduction : The sample is introduced into the ion source of the mass spectrometer. For volatile compounds like this compound, a direct insertion probe or gas chromatography inlet can be used.[5]

-

Ionization : In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV for Electron Impact ionization), causing them to ionize and form a molecular ion (M⁺).[5]

-

Fragmentation : The high energy of the ionization process causes the molecular ion to fragment into smaller, characteristic charged fragments and neutral species.[5]

-

Mass Analysis : The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection : The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z.

References

- 1. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 4. mdpi.com [mdpi.com]

- 5. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

An In-depth Technical Guide to Methyl 2-aminonicotinate: Core Characteristics and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-aminonicotinate is a pivotal pyridine-based heterocyclic building block with significant applications in medicinal chemistry and organic synthesis. Its unique structural arrangement, featuring a nucleophilic amino group and a readily modifiable methyl ester on a pyridine (B92270) scaffold, renders it a versatile precursor for the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of the core characteristics of this compound, including its physicochemical and spectroscopic properties, synthesis and purification protocols, and its notable role as a key intermediate in the development of targeted therapeutics, such as Poly(ADP-ribose) polymerase (PARP) inhibitors.

Introduction

This compound, also known as Methyl 2-amino-3-pyridinecarboxylate, is an organic compound that has garnered substantial interest within the drug discovery and development landscape.[1] The presence of both a primary aromatic amine and a methyl ester on the pyridine ring allows for a diverse range of chemical transformations, making it an invaluable tool for medicinal chemists.[2] This guide aims to provide a detailed technical resource for researchers and scientists, summarizing the essential data and experimental methodologies associated with this compound.

Physicochemical Properties

This compound is typically a white to off-white or yellow crystalline solid at room temperature.[3][4] A comprehensive summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | Methyl 2-aminopyridine-3-carboxylate | [4] |

| Synonyms | 2-Aminonicotinic Acid Methyl Ester, Methyl 2-amino-3-pyridinecarboxylate | [4] |

| CAS Number | 14667-47-1 | [3][4] |

| Molecular Formula | C₇H₈N₂O₂ | [3] |

| Molecular Weight | 152.15 g/mol | [3] |

| Appearance | White to yellow solid/powder to crystal | [3][4] |

| Melting Point | 82-86 °C | [4] |

| Boiling Point | 251.3 ± 20.0 °C (Predicted) | [4] |

| Solubility | Soluble in DMSO and Methanol (B129727). | [3] |

| pKa | 4.71 ± 0.36 (Predicted) | [4] |

| Storage | 4°C, protect from light. In solvent: -20°C for 1 month, -80°C for 6 months. | [3] |

Spectroscopic Data

The structural elucidation and confirmation of this compound rely on standard spectroscopic techniques. The following tables summarize the characteristic spectral data.

Table 2: ¹H NMR Spectroscopic Data (Typical)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.10 | dd | 1H | H-6 (Pyridine) |

| ~7.85 | dd | 1H | H-4 (Pyridine) |

| ~6.70 | dd | 1H | H-5 (Pyridine) |

| ~6.50 (broad s) | s | 2H | -NH₂ |

| 3.85 | s | 3H | -OCH₃ |

Note: Spectra are typically recorded in CDCl₃ or DMSO-d₆. Chemical shifts and coupling constants may vary slightly depending on the solvent and instrument.

Table 3: ¹³C NMR Spectroscopic Data (Predicted/Typical)

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C=O (Ester) |

| ~158 | C-2 (C-NH₂) |

| ~152 | C-6 |

| ~138 | C-4 |

| ~115 | C-5 |

| ~110 | C-3 |

| ~52 | -OCH₃ |

Table 4: IR and Mass Spectrometry Data

| Spectroscopic Technique | Key Peaks/Values |

| FT-IR (cm⁻¹) | ~3450-3300 (N-H stretch), ~3050 (Ar C-H stretch), ~2950 (Alkyl C-H stretch), ~1700 (C=O stretch), ~1620 (N-H bend), ~1580, 1480 (C=C, C=N stretch), ~1250 (C-O stretch) |

| Mass Spectrometry (EI) | m/z (relative intensity): 152 (M⁺), 121 ([M-OCH₃]⁺), 93 ([M-CO₂CH₃]⁺) |

Synthesis and Purification

This compound is commonly synthesized via the esterification of 2-aminonicotinic acid. Several methods have been reported, with variations in reaction conditions and reagents.

Experimental Protocol: Microwave-Assisted Esterification

This protocol describes a high-yield synthesis of this compound from 2-aminonicotinic acid using microwave irradiation.

Materials:

-

2-Aminonicotinic acid

-

Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Carbonate (Na₂CO₃)

-

Ethyl Acetate (EtOAc)

-

Saturated Brine Solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

Procedure:

-

Suspend 2-aminonicotinic acid (e.g., 20.0 g, 0.145 mol) in methanol (228 mL) in a microwave-safe reaction vessel.

-

While stirring and cooling the suspension in an ice bath (0 °C), slowly add concentrated sulfuric acid (14.4 mL) dropwise.

-

Irradiate the reaction mixture in a microwave reactor at 60 °C for 1.5 hours with a power input of 300 W.

-

After completion, carefully pour the light brown mixture into ice water while maintaining the temperature at 0 °C.

-

Neutralize the solution by adding solid sodium carbonate in portions until the pH is > 8.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash sequentially with saturated brine and deionized water, and then dry over anhydrous magnesium sulfate.

-

Filter the solution and evaporate the solvent under reduced pressure to yield this compound as colorless, needle-like crystals.

Purification: Recrystallization

For further purification, this compound can be recrystallized.

Materials:

-

Crude this compound

-

Ethanol (EtOH) or Ethyl Acetate/Hexane mixture

Procedure:

-

Dissolve the crude product in a minimal amount of hot solvent (e.g., ethanol).

-

If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration.

-

Allow the solution to cool slowly to room temperature.

-

For further crystallization, place the flask in an ice bath.

-

Collect the resulting crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Reactivity and Applications in Drug Development

The bifunctional nature of this compound makes it a versatile intermediate. The amino group can undergo various reactions such as acylation, alkylation, and diazotization, while the ester can be hydrolyzed or converted to an amide.

A significant application of this compound is in the synthesis of PARP inhibitors.[4] PARP is a family of proteins involved in DNA repair, and its inhibition is a key strategy in cancer therapy, particularly for tumors with BRCA1/2 mutations.

This compound is a crucial precursor for the synthesis of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827), a potent oral PARP inhibitor.[4] The synthesis involves a multi-step sequence where the aminonicotinate core is elaborated to form the final indazole-carboxamide structure.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Conclusion

This compound is a fundamentally important building block in modern organic and medicinal chemistry. Its well-defined physicochemical properties, coupled with established synthetic and purification protocols, make it a reliable and versatile starting material. The critical role it plays in the synthesis of advanced therapeutic agents, such as PARP inhibitors, underscores its significance for researchers and professionals in the field of drug development. This guide provides a consolidated resource to facilitate the effective utilization of this compound in the laboratory and in the broader context of pharmaceutical innovation.

References

An In-depth Technical Guide to 2-Aminonicotinic Acid Methyl Ester: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminonicotinic acid methyl ester (Methyl 2-aminonicotinate) is a pivotal chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its unique molecular architecture, featuring a pyridine (B92270) ring substituted with both an amino and a methyl ester group, renders it a versatile building block for the synthesis of complex bioactive molecules. This technical guide provides a comprehensive overview of its structure, physicochemical properties, synthesis protocols, and its notable role as a precursor in the development of targeted therapeutics, particularly Poly(ADP-ribose) polymerase (PARP) inhibitors. Detailed experimental methodologies and data are presented to facilitate its application in research and development.

Chemical Structure and Properties

2-Aminonicotinic acid methyl ester is a stable, white to off-white crystalline powder. The presence of an aromatic amine and a methyl ester on the pyridine core dictates its reactivity and utility in diverse synthetic transformations.

Structure:

-

IUPAC Name: Methyl 2-aminopyridine-3-carboxylate

-

Synonyms: this compound, 2-Aminonicotinic Acid Methyl Ester[1]

-

CAS Number: 14667-47-1[1]

-

Molecular Formula: C₇H₈N₂O₂[1]

-

Molecular Weight: 152.15 g/mol [1]

Physicochemical and Spectroscopic Data:

While experimental spectroscopic data is not widely available in public databases, the following table summarizes key physical properties and predicted spectral characteristics for 2-Aminonicotinic Acid Methyl Ester. These predictions are based on standard computational models and analysis of structurally related compounds.

| Property | Value | Reference/Note |

| Physical Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 82-86 °C | [1] |

| Boiling Point | 251.3 ± 20.0 °C (Predicted) | [1] |

| Density | 1.238 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in Methanol (B129727) | [1] |

| pKa | 4.71 ± 0.36 (Predicted) | [1] |

| ¹H NMR (Predicted) | δ ~7.8-8.2 (m, 2H, Ar-H), ~6.6-6.8 (m, 1H, Ar-H), ~5.9 (br s, 2H, NH₂), ~3.8 (s, 3H, OCH₃) | Based on analysis of similar structures. |

| ¹³C NMR (Predicted) | δ ~168 (C=O), ~160 (C-NH₂), ~152, ~138, ~117, ~115 (Ar-C), ~52 (OCH₃) | Based on analysis of similar structures. |

| IR (Predicted, cm⁻¹) | ~3450-3300 (N-H stretch), ~3100-3000 (Ar C-H stretch), ~1720 (C=O stretch), ~1620 (N-H bend), ~1250 (C-O stretch) | Based on typical functional group absorptions. |

| Mass Spec (m/z) | 152.06 (M⁺), 121.05 ([M-OCH₃]⁺), 93.04 ([M-COOCH₃]⁺) | Predicted fragmentation pattern. |

Experimental Protocols: Synthesis of 2-Aminonicotinic Acid Methyl Ester

The synthesis of 2-Aminonicotinic acid methyl ester is most commonly achieved through the esterification of 2-aminonicotinic acid. Below are two detailed protocols found in the literature.

Protocol 1: Esterification using Methyl Iodide

This method involves the reaction of 2-aminonicotinic acid with methyl iodide in the presence of a base.

Materials:

-

2-Aminonicotinic acid

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Methyl iodide (CH₃I)

-

Ethanol (EtOH)

-

Dichloromethane (CH₂Cl₂)

-

Ammonium hydroxide (B78521) (NH₄OH)

-

Diethyl ether (Et₂O)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Suspend 2-aminonicotinic acid (5.0 g, 0.0362 mol) and potassium carbonate (5.0 g, 0.0362 mol) in 50 mL of DMF.

-

Heat the suspension to reflux, at which point most of the solids should dissolve.

-

Cool the mixture to 25 °C.

-

Add methyl iodide (5.1 g, 2.2 mL, 0.0362 mol) to the mixture.

-

Stir the reaction mixture for 18 hours at room temperature.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography, eluting with a mixture of 5% EtOH in CH₂Cl₂ containing 1% NH₄OH.

-

Combine the fractions containing the desired product and concentrate under reduced pressure.

-

Suspend the residue in diethyl ether, filter the solid, and wash with additional diethyl ether to yield the final product.

Protocol 2: Microwave-Assisted Esterification

This protocol utilizes microwave irradiation to accelerate the acid-catalyzed esterification process.

Materials:

-

2-Aminonicotinic acid

-

Methanol (MeOH)

-

Concentrated sulfuric acid (H₂SO₄, 96%)

-

Ice water

-

Solid sodium carbonate (Na₂CO₃)

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a suitable reaction vessel, suspend 2-aminonicotinic acid (20.0 g, 0.145 mol) in methanol (228 mL).

-

Cool the stirred suspension to 0 °C in an ice bath.

-

Slowly add concentrated sulfuric acid (144 mL) dropwise, maintaining the temperature at 0 °C.

-

Irradiate the reaction mixture in a microwave reactor at 60 °C with a power input of 300 W for 1.5 hours at atmospheric pressure.

-

After the reaction is complete, carefully pour the light brown mixture into ice water while maintaining the temperature at 0 °C.

-

Neutralize the mixture by adding solid sodium carbonate in portions until the pH is greater than 8.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with saturated brine and deionized water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the product as colorless needle-like crystals.

Role in Drug Development: Synthesis of PARP Inhibitors

2-Aminonicotinic acid methyl ester is a crucial building block in the synthesis of several pharmaceutical agents. A prominent example is its use in the preparation of Poly(ADP-ribose) polymerase (PARP) inhibitors, such as Niraparib (MK-4827).[1] PARP enzymes are central to the cellular response to DNA damage, particularly in the repair of single-strand breaks. In cancers with mutations in DNA repair genes like BRCA1 and BRCA2, inhibiting PARP leads to the accumulation of cytotoxic double-strand breaks, resulting in selective cancer cell death—a concept known as synthetic lethality.

The following diagram illustrates the role of PARP in DNA repair and the mechanism of action of PARP inhibitors derived from intermediates like 2-Aminonicotinic acid methyl ester.

Caption: Role of PARP in DNA repair and its inhibition.

Conclusion

2-Aminonicotinic acid methyl ester stands out as a high-value intermediate for the synthesis of pharmacologically active compounds. Its utility is well-established, particularly in the creation of targeted anti-cancer therapies like PARP inhibitors. The synthetic protocols provided herein offer reliable methods for its preparation, enabling further research and development. The continued exploration of derivatives based on this scaffold holds significant promise for the discovery of novel therapeutics.

References

An In-depth Technical Guide to Methyl 2-aminopyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-aminopyridine-3-carboxylate, also known as methyl 2-aminonicotinate, is a pyridine (B92270) derivative that serves as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its bifunctional nature, possessing both an amino group and a methyl ester, allows for a variety of chemical transformations, making it a versatile precursor for the synthesis of more complex heterocyclic systems. This guide provides a comprehensive overview of the physicochemical properties, spectral data, reactivity, and potential applications of Methyl 2-aminopyridine-3-carboxylate, with a focus on providing practical data for laboratory and research settings.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 2-aminopyridine-3-carboxylate is presented in the table below. These properties are crucial for its handling, purification, and use in chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₇H₈N₂O₂ | [1] |

| Molecular Weight | 152.15 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 82-86 °C | |

| Boiling Point (Predicted) | 288.7 ± 20.0 °C | [2] |

| pKa (Predicted) | 4.96 ± 0.40 | [3][4] |

| CAS Number | 14667-47-1 | [1] |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of Methyl 2-aminopyridine-3-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a detailed, assigned spectrum for Methyl 2-aminopyridine-3-carboxylate is not available, the following table provides expected chemical shifts based on data from similar aminopyridine derivatives.[1][6][7]

¹H NMR (Proton NMR)

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Pyridine-H (aromatic) | 6.0 - 8.2 | m |

| -NH₂ | 4.5 (broad) | s |

| -OCH₃ | 3.8 | s |

¹³C NMR (Carbon-13 NMR)

| Carbon | Expected Chemical Shift (ppm) |

| C=O (ester) | ~163 |

| C-NH₂ (aromatic) | ~157 |

| Aromatic CH | 97 - 140 |

| -OCH₃ | ~52 |

Infrared (IR) Spectroscopy

The IR spectrum of Methyl 2-aminopyridine-3-carboxylate would be expected to show characteristic absorption bands for its functional groups.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch (amine) | 3500 - 3300 (two bands for primary amine) |

| C-H Stretch (aromatic) | 3100 - 3000 |

| C-H Stretch (aliphatic, -CH₃) | 3000 - 2850 |

| C=O Stretch (ester) | 1750 - 1735 |

| C=C and C=N Stretch (aromatic ring) | 1600 - 1400 |

| C-N Stretch | 1335 - 1250 |

| C-O Stretch (ester) | 1320 - 1000 |

Mass Spectrometry (MS)

The mass spectrum of Methyl 2-aminopyridine-3-carboxylate would show a molecular ion peak (M⁺) at m/z = 152. Key fragmentation patterns would likely involve the loss of the methoxy (B1213986) group (-OCH₃, M-31) or the entire methoxycarbonyl group (-COOCH₃, M-59).[8][9]

Reactivity and Stability

Methyl 2-aminopyridine-3-carboxylate is a stable solid under standard conditions. Its reactivity is characterized by the presence of the amino and ester functional groups.

-

Amino Group: The amino group can undergo acylation, alkylation, and diazotization reactions. It also directs electrophilic aromatic substitution to the ortho and para positions of the pyridine ring.

-

Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also be converted to amides or other esters via transesterification.

-

Pyridine Ring: The pyridine ring can undergo nucleophilic aromatic substitution, although it is generally less reactive than benzene (B151609) towards electrophilic substitution.

Experimental Protocols

Synthesis of Methyl 2-aminopyridine-3-carboxylate

A common method for the synthesis of Methyl 2-aminopyridine-3-carboxylate involves the esterification of 2-aminonicotinic acid.

General Procedure:

-

Dissolution: Dissolve 2-aminonicotinic acid in an excess of methanol.

-

Acid Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride, dropwise to the cooled solution.

-

Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Neutralization: After the reaction is complete, cool the mixture and neutralize the excess acid with a base, such as sodium bicarbonate solution.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Applications in Research and Drug Development

The 2-aminopyridine (B139424) scaffold is a prominent feature in many biologically active molecules.[10] Derivatives of this structure have shown a wide range of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[11]

While specific biological activities and signaling pathway involvement for Methyl 2-aminopyridine-3-carboxylate are not extensively documented in publicly available literature, its role as a key intermediate makes it highly relevant to drug discovery. It can be used to synthesize a variety of heterocyclic compounds with potential therapeutic applications. For instance, the amino and ester groups provide handles for further chemical modifications to explore structure-activity relationships and develop novel drug candidates.

Safety and Handling

Methyl 2-aminopyridine-3-carboxylate is classified as a combustible solid. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be stored in a well-ventilated area away from heat and open flames. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

Methyl 2-aminopyridine-3-carboxylate is a versatile and valuable compound for chemical synthesis. Its well-defined physicochemical properties and reactive functional groups make it an important starting material for the creation of diverse molecular architectures, particularly in the pursuit of new therapeutic agents. This guide provides a foundational understanding of its key characteristics to aid researchers in its effective utilization. Further investigation into its specific biological activities and reaction mechanisms will undoubtedly continue to expand its applications in science and industry.

References

- 1. rsc.org [rsc.org]

- 2. Methyl 4-aminopyridine-3-carboxylate CAS#: 16135-36-7 [m.chemicalbook.com]

- 3. METHYL 3-AMINOTHIENO[2,3-B]PYRIDINE-2-CARBOXYLATE | 111042-89-8 [chemicalbook.com]

- 4. 111042-89-8 CAS MSDS (METHYL 3-AMINOTHIENO[2,3-B]PYRIDINE-2-CARBOXYLATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. Mass Spectrometry [www2.chemistry.msu.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. orgchemboulder.com [orgchemboulder.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl 2-Aminonicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of methyl 2-aminonicotinate, a valuable building block in pharmaceutical and chemical research. The primary method detailed is a high-yield, microwave-assisted Fischer esterification of 2-aminonicotinic acid. Alternative methods are also summarized for comparison. This application note includes comprehensive experimental procedures, tabulated physicochemical and spectroscopic data, and a visual workflow diagram to ensure reproducibility and ease of use in a laboratory setting.

Introduction

This compound (CAS No. 14667-47-1) is a key intermediate in the synthesis of a variety of pharmacologically active molecules and complex organic compounds.[1][2] Its bifunctional nature, possessing both a nucleophilic amino group and an ester moiety on a pyridine (B92270) scaffold, allows for diverse chemical modifications.[2] Given its utility, reliable and efficient synthesis protocols are critical for advancing drug discovery and development programs. This guide presents a validated, high-yield microwave-assisted synthesis protocol, offering significant advantages in terms of reaction time and efficiency over traditional methods.

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 14667-47-1 | [1] |

| Molecular Formula | C₇H₈N₂O₂ | [1] |

| Molecular Weight | 152.15 g/mol | [1] |

| Appearance | White to off-white powder or crystals | [1] |

| Melting Point | 82-86 °C | [1] |

| Boiling Point (Predicted) | 251.3 ± 20.0 °C | [1] |

| Density (Predicted) | 1.238 ± 0.06 g/cm³ | [1] |

| Solubility | Soluble in methanol (B129727) | [1] |

Synthesis Protocols

Two primary methods for the synthesis of this compound are presented below. The microwave-assisted protocol is recommended for its high efficiency and reduced reaction time.

Method 1: Microwave-Assisted Fischer Esterification (Recommended)

This protocol is adapted from a high-yield (93%) microwave-assisted synthesis. It involves the direct esterification of 2-aminonicotinic acid with methanol using concentrated sulfuric acid as a catalyst.

Experimental Protocol

Materials and Equipment:

-

2-Aminonicotinic acid

-

Methanol (MeOH), anhydrous

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Carbonate (Na₂CO₃), solid

-

Ethyl Acetate (EtOAc)

-

Saturated Brine solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized Water

-

Microwave reactor suitable for organic synthesis

-

Round-bottom flask or microwave reaction vessel

-

Stir bar

-

Ice bath

-